(5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Description

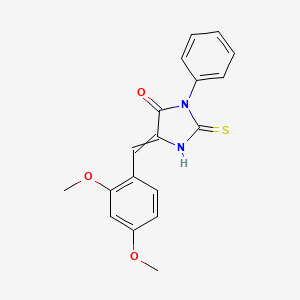

This compound belongs to the imidazolone family, characterized by a five-membered heterocyclic core containing nitrogen and sulfur atoms. Its structure features:

- A (5E)-configuration at the benzylidene double bond, ensuring stereochemical rigidity.

- A 2,4-dimethoxybenzylidene substituent at position 5, contributing to electronic and steric properties.

- A 3-phenyl group, which increases hydrophobicity and π-stacking capabilities.

The compound’s molecular formula is C₁₈H₁₆N₂O₃S, with a molecular weight of 340.4 g/mol (estimated).

Properties

IUPAC Name |

5-[(2,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-22-14-9-8-12(16(11-14)23-2)10-15-17(21)20(18(24)19-15)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFERXBDWCJJQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by research findings and case studies.

Chemical Structure

The compound has the following chemical formula:

It features a complex structure that includes a benzylidene moiety and a mercapto group, contributing to its biological activity.

Anticancer Activity

Research indicates that derivatives of imidazolones exhibit promising anticancer properties. A study focusing on similar compounds revealed that they could inhibit the proliferation of various cancer cell lines. For instance, compounds with structural similarities demonstrated GI₅₀ values ranging from 1.64 to 4.58 μM against leukemia cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | GI₅₀ (μM) |

|---|---|---|

| Compound 4d | Leukemia | 2.12 |

| Compound 4f | Leukemia | 1.64 |

| (5E)-5-(2,4-dimethoxy...) | Various Cancer Cells | TBD |

Antimicrobial Activity

The compound's mercapto group may enhance its interaction with microbial targets. Preliminary studies suggest that similar imidazolone derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Anti-inflammatory Activity

Imidazolone derivatives have been noted for their anti-inflammatory properties as well. The presence of the dimethoxybenzylidene moiety is believed to contribute to this activity by modulating inflammatory pathways. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in macrophages .

Case Studies

- Case Study on Anticancer Effects : A study published in Cancer Letters evaluated a series of imidazolone derivatives for their effects on cancer cell proliferation. The results indicated that compounds with similar structures to this compound were effective in reducing tumor growth in xenograft models .

- Case Study on Antimicrobial Properties : Another research project assessed the antimicrobial efficacy of various imidazolone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found significant inhibition at low concentrations, suggesting potential for development as novel antimicrobial agents .

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes evident when compared to analogs with modified benzylidene substituents, heteroatom substitutions, or altered functional groups. Below is a systematic comparison:

Substituent Variations on the Benzylidene Ring

Impact of Substituents :

- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, favoring reactions like nucleophilic substitution.

- Halogens () improve membrane permeability and metabolic stability in drug design.

Functional Group Modifications

Key Observations :

- Mercapto (-SH) in the target compound offers distinct reactivity compared to styryl or benzyl substituents, such as thiol-disulfide exchange capabilities.

Q & A

Q. What are the standard synthetic routes for preparing (5E)-5-(2,4-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between 2-mercaptoimidazolone derivatives and 2,4-dimethoxybenzaldehyde under reflux conditions. A base (e.g., piperidine) is often used to catalyze the formation of the benzylidene moiety. Solvents like ethanol or methanol are preferred for their polarity and ability to stabilize intermediates. Post-synthesis, purification is achieved via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Yield optimization requires precise stoichiometric control of the aldehyde and thiol components .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on:

- Elemental Analysis (CHNS) : To verify empirical formula (e.g., C, H, N, S content) .

- NMR Spectroscopy :

- 1H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy groups), and δ 10–12 ppm (thiol proton).

- 13C NMR : Signals for carbonyl (C=O, ~170 ppm) and imine (C=N, ~160 ppm) groups .

- HRMS : To confirm molecular ion peaks (e.g., [M+H]+ or [M−H]−) with <2 ppm mass error .

Advanced Research Questions

Q. What experimental design strategies are recommended for studying the bioactivity of this compound against fungal pathogens?

- Methodological Answer : Use a split-plot design to account for variables like concentration gradients, fungal strains, and environmental conditions. For example:

- Main Plots : Fungal species (e.g., Candida albicans, Aspergillus fumigatus).

- Subplots : Compound concentrations (e.g., 0.1–100 µg/mL).

- Replicates : 4–5 replicates per treatment to ensure statistical robustness.

- Controls : Amphotericin B (positive control) and solvent-only (negative control).

Measure inhibition zones or MIC (Minimum Inhibitory Concentration) using standardized protocols like CLSI M38-A2 .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or HRMS discrepancies)?

- Methodological Answer :

- Verify Purity : Re-run chromatography or use HPLC (≥95% purity threshold).

- Dynamic NMR : To detect tautomerism or conformational changes in solution.

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference.

- X-ray Crystallography : For absolute configuration confirmation if tautomers exist .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cytochrome P450 or kinase domains).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR Modeling : Corporate substituent effects (e.g., methoxy vs. hydroxy groups) to predict activity trends .

Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?

- Methodological Answer :

- Hydrolysis Studies : Incubate at pH 4, 7, and 9 (25–50°C) and monitor degradation via LC-MS.

- Photolysis : Expose to UV light (λ = 254 nm) and quantify byproducts.

- Biotic Degradation : Use activated sludge or soil microcosms to measure half-life under aerobic/anaerobic conditions.

- Data Analysis : Apply first-order kinetics to model degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.